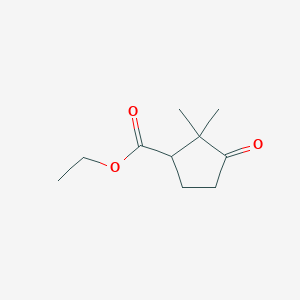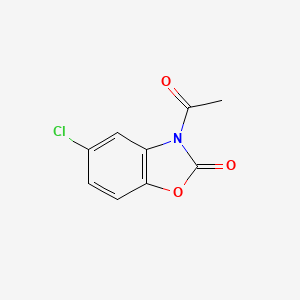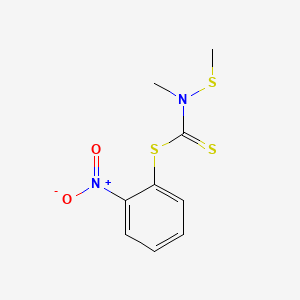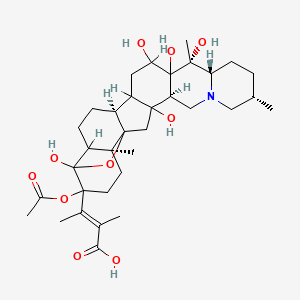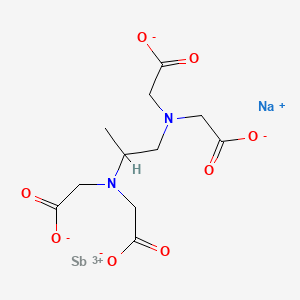
Antimony sodium propylene diamine tetraacetic acid dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimony sodium propylene diamine tetraacetic acid dihydrate is a complex chemical compound that combines the properties of antimony, sodium, and propylene diamine tetraacetic acid. This compound is known for its chelating properties, which allow it to bind to metal ions, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of antimony sodium propylene diamine tetraacetic acid dihydrate typically involves the reaction of antimony salts with propylene diamine tetraacetic acid in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained as a dihydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reactants. The process includes the dissolution of antimony salts in water, followed by the addition of propylene diamine tetraacetic acid and sodium hydroxide. The mixture is then stirred and heated to facilitate the reaction. After the reaction is complete, the product is filtered, washed, and dried to obtain the dihydrate form.
化学反应分析
Types of Reactions
Antimony sodium propylene diamine tetraacetic acid dihydrate undergoes various chemical reactions, including:
Chelation: The compound forms stable complexes with metal ions, which is the basis of its chelating properties.
Substitution: It can participate in substitution reactions where the antimony or sodium ions are replaced by other metal ions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of its constituent ions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in chelation reactions, the major products are metal-antimony sodium propylene diamine tetraacetic acid complexes.
科学研究应用
Antimony sodium propylene diamine tetraacetic acid dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: The compound is used in biological research to study metal ion interactions and their effects on biological systems.
Industry: The compound is used in industrial processes for metal extraction, purification, and waste treatment.
作用机制
The mechanism of action of antimony sodium propylene diamine tetraacetic acid dihydrate involves its ability to chelate metal ions. The compound binds to metal ions through its multiple coordination sites, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and proteins, making it useful in various applications.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for metal ions.
Nitrilotriacetic acid (NTA): A chelating agent with fewer coordination sites compared to antimony sodium propylene diamine tetraacetic acid dihydrate.
Uniqueness
This compound is unique due to the presence of antimony, which imparts specific properties and reactivity to the compound. Its ability to form stable complexes with a wide range of metal ions makes it particularly useful in applications where strong and selective chelation is required.
属性
CAS 编号 |
66922-79-0 |
|---|---|
分子式 |
C11H14N2NaO8Sb |
分子量 |
446.99 g/mol |
IUPAC 名称 |
sodium;antimony(3+);2-[2-[bis(carboxylatomethyl)amino]propyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C11H18N2O8.Na.Sb/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17;;/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;/q;+1;+3/p-4 |
InChI 键 |
LAGCAIFJIOGOMG-UHFFFAOYSA-J |
规范 SMILES |
CC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


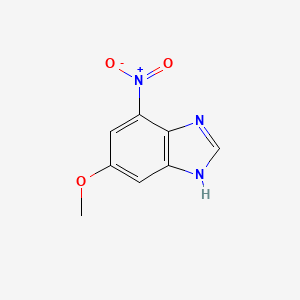
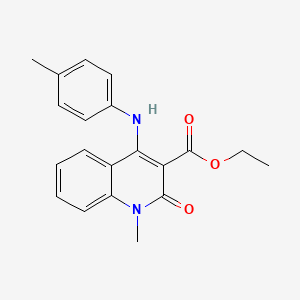
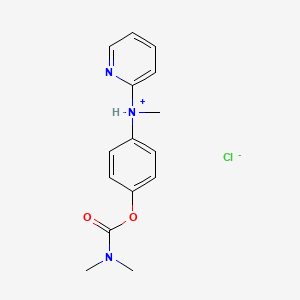
![Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate]](/img/structure/B13780378.png)
![2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-](/img/structure/B13780395.png)

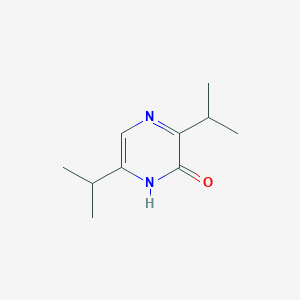
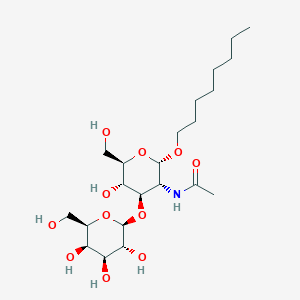
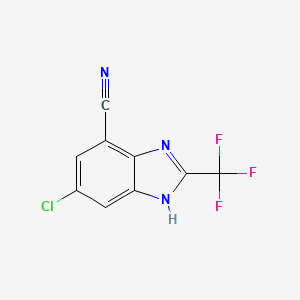
![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
